6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
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Overview
Description
6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrazolones This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a hydroxychromeno moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[2,3-c]pyrazolone core, followed by the introduction of the tert-butyl and chlorophenyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-butyl-2-(3-methoxyphenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one
- 6-tert-butyl-2-(3-bromophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one
- 6-tert-butyl-2-(3-nitrophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one
Uniqueness
The uniqueness of 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-tert-butyl-2-(3-chlorophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-20(2,3)12-7-11-8-15-18(26-17(11)16(24)9-12)22-23(19(15)25)14-6-4-5-13(21)10-14/h4-10,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHYOKQOIHVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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